2-Chloro-5-nitropyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C₅H₂Cl₂N₂O₄S and a molecular weight of 257.05 g/mol . It is known for its unique chemical structure and potential biological activity. This compound is often used in various fields of research due to its reactivity and versatility.
Preparation Methods
The synthesis of 2-Chloro-5-nitropyridine-3-sulfonyl chloride typically involves the chlorination of 5-nitropyridine-3-sulfonyl chloride. The reaction conditions often include the use of thionyl chloride or phosphorus pentachloride as chlorinating agents . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-5-nitropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfonyl chloride group can be oxidized to sulfonic acid using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, hydrogen gas or metal hydrides for reduction reactions, and hydrogen peroxide for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-5-nitropyridine-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential biological activity and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine and sulfonyl chloride groups are reactive sites that can undergo substitution and addition reactions. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
2-Chloro-5-nitropyridine-3-sulfonyl chloride can be compared with similar compounds such as:
2-Chloro-5-nitropyridine: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
5-Nitropyridine-3-sulfonyl chloride: Lacks the chlorine atom, affecting its reactivity towards nucleophiles.
2-Chloro-3-nitropyridine: Lacks the sulfonyl chloride group, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of reactive sites, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
2-chloro-5-nitropyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O4S/c6-5-4(14(7,12)13)1-3(2-8-5)9(10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUOJWVXAFKPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.